![molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9](/img/structure/B186821.png)
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system containing both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-2-carboxylate primarily targets PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, plays a crucial role in cell growth and division. It is particularly important in the formation of certain types of cells within the body, including blood cells and cells found in connective tissues .
Mode of Action
The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the function of PDGFRA, leading to changes in cell growth and division .
Biochemical Pathways
It is known that the compound’s interaction with pdgfra can affect cell growth and division . This can have downstream effects on various cellular processes, potentially leading to the death of cancer cells .
Result of Action
This compound has been found to exhibit cytotoxic activity. In vitro studies have shown that the compound can increase the number of MCF-7 cells (a type of breast cancer cell) in the G0/G1 phase and induce apoptosis in these cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Imidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Ethyl imidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise in treating various diseases, particularly in oncology and infectious diseases.
- Anti-cancer Agents : Research indicates that derivatives of this compound are being explored for their potential as anti-cancer agents. The compound's structure allows for modifications that enhance its efficacy against cancer cells .
- Antimicrobial Activity : A study highlighted the synthesis of imidazo[1,2-a]pyridine derivatives that exhibited potent activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.006 μM . This suggests a significant potential for developing new treatments for tuberculosis, especially multidrug-resistant strains.
Biological Research
The compound is utilized in biological research to explore the mechanisms of action of imidazole derivatives. This research contributes to understanding their biological effects and therapeutic applications.
- Toxicology Studies : Exploratory toxicology studies have been conducted on various imidazo[1,2-a]pyridine compounds, revealing their safety profiles and potential therapeutic effects against parasitic infections such as trichomoniasis and amoebiasis . These studies are crucial for assessing the viability of these compounds in clinical settings.
Material Science
This compound has applications in material science, particularly in developing advanced materials with specific electronic properties.
- Organic Electronics : The compound's unique chemical structure makes it suitable for creating materials used in sensors and organic electronics. Its ability to act as a building block enables the synthesis of complex molecular structures essential for these applications .
Agrochemicals
Research is also exploring the potential use of this compound in agrochemicals.
- Pesticides and Herbicides : The compound may contribute to developing more effective pesticides or herbicides, enhancing agricultural practices by providing alternatives to traditional chemicals that may be less effective or environmentally harmful .
Chemical Synthesis
In chemical synthesis, this compound acts as a versatile building block.
- Synthesis of Complex Molecules : Its ability to facilitate the creation of complex molecules with diverse functional groups makes it a valuable asset in organic synthesis processes. This versatility is vital for researchers aiming to develop novel compounds with specific properties or activities .
Table 1: Summary of Applications
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Pharmaceutical Development | Anti-cancer agents; antimicrobial agents | Potent activity against Mycobacterium tuberculosis |
Biological Research | Toxicology studies | Safe profiles; potential therapeutic effects |
Material Science | Organic electronics | Development of advanced materials |
Agrochemicals | Pesticides and herbicides | Potential for effective agricultural practices |
Chemical Synthesis | Building block for complex molecules | Versatile use in organic synthesis |
Case Study: Antitubercular Activity
A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis. Compounds demonstrated significant potency with MIC values ≤0.006 μM against replicating bacteria. Notably, one compound surpassed the efficacy of existing clinical candidates by nearly tenfold, indicating a promising avenue for drug development against resistant strains .
Comparison with Similar Compounds
Ethyl imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Imidazo[1,2-a]pyridine-3-carboxylate: The carboxylate group is positioned differently, leading to variations in chemical behavior and biological activity.
Imidazo[1,2-a]pyridine-2-carbohydrazide: Contains a hydrazide group, which introduces additional hydrogen bonding interactions and potential for further derivatization.
The uniqueness of this compound lies in its specific ester functionality, which can be readily modified to introduce various substituents, enhancing its versatility in chemical synthesis and biological applications .
Biological Activity
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, particularly focusing on its antibacterial properties, potential as an antiparasitic agent, and other pharmacological effects.
1. Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. This compound is part of this class and has shown promising results in various studies.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).
2.1 Minimum Inhibitory Concentration (MIC) Studies
The compound exhibits potent activity with MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains. For instance, a set of synthesized imidazo[1,2-a]pyridine-3-carboxamides demonstrated MIC values as low as ≤0.006 μM against replicating bacteria and showed enhanced activity against drug-resistant strains compared to existing treatments like PA-824 .
Compound | MIC (μM) | Activity Against |
---|---|---|
This compound | 0.03 - 5.0 | Mtb H37Rv |
Compound 18 | ≤0.006 | MDR and XDR Mtb |
This highlights the compound's potential as a lead candidate for further development in combating tuberculosis.
2.2 Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can significantly enhance antibacterial activity. For example, bulky lipophilic groups have been associated with increased potency against Mtb .
3. Antiparasitic Activity
This compound has also been evaluated for its antiparasitic properties against resistant strains of Entamoeba histolytica and Trichomonas vaginalis .
3.1 Efficacy Against Resistant Strains
In vitro studies revealed that several derivatives of imidazo[1,2-a]pyridine exhibited significant antiparasitic activity against metronidazole-resistant strains. The compounds showed no signs of hepatic or renal toxicity during toxicology assays, suggesting a favorable safety profile for further clinical evaluation .
4. Other Pharmacological Activities
In addition to its antibacterial and antiparasitic effects, this compound has been explored for other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary data suggest that certain imidazo[1,2-a]pyridine derivatives may inhibit cancer cell proliferation through mechanisms involving microtubule polymerization inhibition and DNA binding .
5. Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1 : A study evaluated the pharmacokinetics of ethyl imidazo[1,2-a]pyridine-3-carboxamide derivatives in mice, showing favorable absorption and bioavailability profiles (AUC values indicating effective systemic exposure) .
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | t½ (h) |
---|---|---|---|
Compound 18 | 3850 | 337 | 13.2 |
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFACXDTRBVZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355980 | |
Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-77-9 | |
Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.